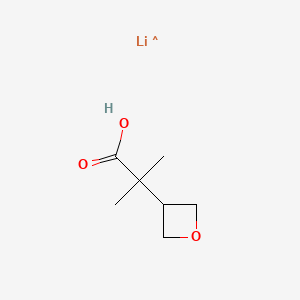
2-Methyl-2-(oxetan-3-YL)propanoic acid lithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-2-(oxetan-3-yl)propanoic acid;lithium salt is a chemical compound with the molecular formula C7H13LiO3 and a molecular weight of 152.1173 . This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a lithium salt of a carboxylic acid. The unique structure of this compound makes it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(oxetan-3-yl)propanoic acid;lithium salt typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of a suitable precursor, such as a halohydrin or an epoxide, under basic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through various methods, such as the oxidation of an alcohol or the hydrolysis of an ester.
Lithium Salt Formation: The final step involves the neutralization of the carboxylic acid with a lithium base, such as lithium hydroxide, to form the lithium salt.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(oxetan-3-yl)propanoic acid;lithium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2-methyl-2-(oxetan-3-yl)propanoic acid;lithium salt has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with oxetane rings.
Biology: The compound can be used in the study of biological processes involving oxetane-containing molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-2-(oxetan-3-yl)propanoic acid;lithium salt involves its interaction with molecular targets through its functional groups. The oxetane ring can participate in ring-opening reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can influence the compound’s reactivity and its effects in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-2-(oxetan-3-yl)propanoic acid; sodium salt
- 2-methyl-2-(oxetan-3-yl)propanoic acid; potassium salt
- 2-methyl-2-(oxetan-3-yl)propanoic acid; calcium salt
Uniqueness
The lithium salt of 2-methyl-2-(oxetan-3-yl)propanoic acid is unique due to the specific properties imparted by the lithium ion. Lithium salts often exhibit different solubility, reactivity, and biological activity compared to their sodium, potassium, or calcium counterparts. This uniqueness makes the lithium salt particularly valuable in certain applications where these specific properties are desired.
Properties
Molecular Formula |
C7H12LiO3 |
|---|---|
Molecular Weight |
151.1 g/mol |
InChI |
InChI=1S/C7H12O3.Li/c1-7(2,6(8)9)5-3-10-4-5;/h5H,3-4H2,1-2H3,(H,8,9); |
InChI Key |
RBEPQERYHRHXJR-UHFFFAOYSA-N |
Canonical SMILES |
[Li].CC(C)(C1COC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















